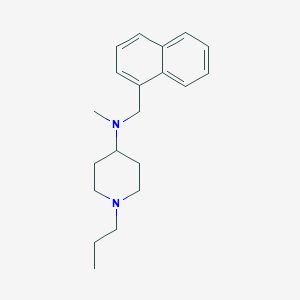
N-methyl-N-(1-naphthylmethyl)-1-propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-naphthylmethyl)-1-propyl-4-piperidinamine, commonly known as NMP, is a chemical compound that belongs to the class of psychoactive drugs. It is a synthetic analog of fentanyl, a potent opioid analgesic, and is used for research purposes only. NMP is known to have a high affinity for the mu-opioid receptor, which is responsible for pain relief and euphoria. In
Mechanism of Action
NMP acts as a potent agonist of the mu-opioid receptor, which is responsible for pain relief, euphoria, and addiction. It binds to the receptor and activates it, leading to the release of endorphins and enkephalins, which are natural painkillers. NMP also inhibits the release of neurotransmitters such as dopamine, which are associated with reward and pleasure.
Biochemical and physiological effects:
NMP has several biochemical and physiological effects, including pain relief, sedation, euphoria, and respiratory depression. It also causes a decrease in heart rate and blood pressure, as well as a decrease in gastrointestinal motility. NMP is highly addictive and can lead to physical dependence and withdrawal symptoms.
Advantages and Limitations for Lab Experiments
NMP has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It is also relatively stable and easy to synthesize. However, NMP has several limitations, including its high toxicity and potential for abuse. It is important to handle NMP with caution and to follow proper safety protocols when working with this compound.
Future Directions
There are several future directions for research on NMP, including the development of new drugs with improved safety and efficacy profiles. Researchers are also investigating the role of the mu-opioid receptor in other neurological disorders, such as depression and anxiety. Additionally, there is a growing interest in the use of NMP and other opioids as potential treatments for chronic pain and other medical conditions.
Synthesis Methods
The synthesis of NMP involves the reaction of 4-piperidone hydrochloride with 1-naphthylmethylamine, followed by N-methylation with methyl iodide and propylation with propyl bromide. The reaction yields N-methyl-N-(1-naphthylmethyl)-1-propyl-4-piperidinamine as a white crystalline powder with a melting point of 189-190°C.
Scientific Research Applications
NMP is primarily used for scientific research purposes, particularly in the field of neuroscience. It is used to study the mu-opioid receptor and its role in pain relief and addiction. NMP is also used to investigate the mechanisms of action of other opioids and to develop new drugs with similar properties.
properties
IUPAC Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-3-13-22-14-11-19(12-15-22)21(2)16-18-9-6-8-17-7-4-5-10-20(17)18/h4-10,19H,3,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBVPHIJMRKFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-1-ylmethyl)-1-propylpiperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6057284.png)
![2-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6057290.png)
![N-cyclopropyl-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6057295.png)
![2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6057312.png)
![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![ethyl 1-[(3-fluorophenyl)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6057366.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)